molecular formula C41H28O28 B1235082 [(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate

[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B1235082
M. Wt: 968.6 g/mol
InChI Key: MDNCWPSGRNGMOW-VWNWXVRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate is a natural product found in Phyllanthus amarus with data available.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been studied in the context of chemical synthesis and structural analysis, particularly focusing on its synthesis from other chemical compounds and its structural properties. The work by Magnus et al. (2002) elaborates on the synthesis of Kopsia alkaloids, which involves complex chemical reactions and transformations, showcasing the compound's relevance in synthetic organic chemistry (Magnus et al., 2002). Another study by Shi et al. (2015) focuses on the crystal structure of N-deacetyllappaconitine, providing insights into the molecular structure and conformation of such complex organic compounds (Shi et al., 2015).

Biological Activities and Applications

The compound's derivatives or structurally related compounds have been explored for various biological activities. For instance, studies have reported the antiviral and antimicrobial properties of some fused 1,2,4-triazole derivatives (Sztanke et al., 2008), suggesting the potential of the compound in medicinal chemistry and drug design (Sztanke et al., 2008). Additionally, the synthesis and evaluation of A/C/D-ring analogs of the fungal metabolite K-76, related to the compound, have shown complement inhibitory properties, indicating its relevance in immunology and therapeutic applications (Kaufman et al., 1995).

Chemical Properties and Liquid Crystalline Behavior

Some studies have delved into the chemical properties and applications of the compound in the context of materials science. For instance, the synthesis and mesomorphic properties of chiral benzoates and fluorobenzoates, which may include similar structural motifs, have been explored, showing applications in the development of materials with specific liquid crystalline phases (Milewska et al., 2015).

Properties

Molecular Formula

C41H28O28

Molecular Weight

968.6 g/mol

IUPAC Name

[(1S,7S,14R,25R,26S,28R)-1,14,15,15,19,20,34,35,39,39-decahydroxy-2,5,10,13,23,31-hexaoxo-6,9,24,27,30,40,41-heptaoxanonacyclo[34.3.1.114,18.04,38.07,25.08,28.011,16.017,22.032,37]hentetraconta-3,11,17,19,21,32,34,36-octaen-26-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O28/c42-13-1-8(2-14(43)24(13)48)32(51)67-37-31-30-27(64-35(54)11-5-18(46)41(61)39(58,59)23(11)21-10(34(53)66-31)4-16(45)26(50)29(21)69-41)17(63-37)7-62-33(52)9-3-15(44)25(49)28-20(9)22-12(36(55)65-30)6-19(47)40(60,68-28)38(22,56)57/h1-6,17,22-23,27,30-31,37,42-45,48-50,56-61H,7H2/t17-,22?,23?,27?,30+,31-,37+,40-,41+/m1/s1

InChI Key

MDNCWPSGRNGMOW-VWNWXVRNSA-N

Isomeric SMILES

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)[C@@]9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=O)C9(C(C8C2=C(O9)C(=C(C=C2C(=O)O1)O)O)(O)O)O

Synonyms

amariin

Origin of Product

United States

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